molecular formula C4H4N2O2S2 B15355562 5-Oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide

5-Oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide

Cat. No.: B15355562
M. Wt: 176.2 g/mol
InChI Key: BOKUZZYUJVWSOT-UHFFFAOYSA-N
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Description

5-Oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide is a chemical compound belonging to the thiazolidine class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and carbon atoms. Thiazolidines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide typically involves the cyclization of thiosemicarbazides with α-haloketones or α-haloaldehydes under acidic or basic conditions. The reaction proceeds through the formation of an intermediate thiazolidine ring, followed by oxidation to introduce the oxo group at the 5-position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product. Common solvents used include ethanol, methanol, and water, while catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thiazolidine ring.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium(VI) compounds are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as sulfones or sulfoxides.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Substituted thiazolidines with various functional groups.

Scientific Research Applications

5-Oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 5-Oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to receptors involved in inflammatory responses.

Comparison with Similar Compounds

  • Thiazolidine-4-carboxylic acid

  • 2-Sulfanylidene-1,3-thiazolidine-4-carboxamide

  • 5-Oxo-1,3-thiazolidine-4-carboxamide

Uniqueness: 5-Oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide is unique due to the presence of both the oxo and sulfanylidene groups on the thiazolidine ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

5-oxo-2-sulfanylidene-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C4H4N2O2S2/c5-2(7)1-3(8)10-4(9)6-1/h1H,(H2,5,7)(H,6,9)

InChI Key

BOKUZZYUJVWSOT-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)SC(=S)N1)C(=O)N

Origin of Product

United States

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